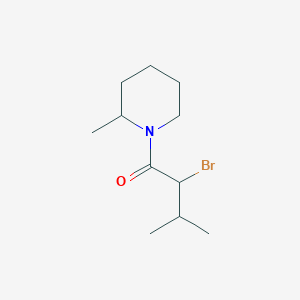

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C11H20BrNO. It has a molecular weight of 262.19 . This compound is used for research purposes .

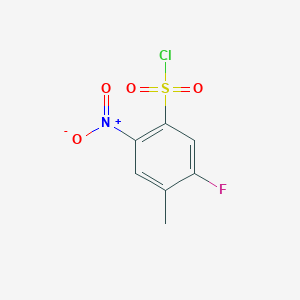

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” consists of a butanone backbone with a bromine atom attached to the second carbon, a methyl group attached to the third carbon, and a 2-methylpiperidin-1-yl group attached to the first carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one” include a predicted boiling point of 315.1±25.0 °C and a predicted density of 1.291±0.06 g/cm3 . The compound’s pKa is predicted to be -0.93±0.20 .Applications De Recherche Scientifique

Branched Chain Aldehydes in Food Flavors

Research on branched aldehydes, including compounds similar to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, has shown their significance in flavor compounds of many food products. These compounds are derived from amino acids and play a crucial role in the flavor profile of both fermented and non-fermented food products. Understanding the metabolic pathways for the formation and degradation of these aldehydes is key to controlling their levels in food, thus enhancing food quality and consumer satisfaction (Smit, Engels, & Smit, 2009).

Downstream Processing in Bioproduction

In the realm of biotechnology, the separation and purification of biologically produced chemicals like 1,3-propanediol and 2,3-butanediol, which share processing similarities with the compound , are crucial. These processes account for a significant portion of production costs. Innovations in downstream processing could reduce these costs and enhance the efficiency and sustainability of bioproduction systems. This research underscores the importance of developing more efficient separation technologies, which could also apply to chemicals structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one (Xiu & Zeng, 2008).

Bromoform's Atmospheric Chemistry

The study of bromoform, a compound chemically related to the subject compound, has revealed its significant role in atmospheric chemistry, particularly as a source of organic bromine. This research highlights the complexity of bromoform's environmental impact, including its contributions to ozone layer depletion and climate change. Understanding these mechanisms is crucial for developing strategies to mitigate the environmental impact of bromine-containing compounds (Quack & Wallace, 2003).

Sulforaphane's Biological Effects

Research on sulforaphane, a compound with a different functional group but relevant due to its biological activity, has demonstrated a wide range of health benefits. This includes antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. Studies like these indicate the potential health benefits of various organic compounds, including those structurally related to 2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one, and underscore the importance of chemical research in enhancing human health (Kim & Park, 2016).

Ethylene Dimerization and Alphabutol Technology

In chemical manufacturing, processes like ethylene dimerization, relevant to the production of compounds similar to the subject chemical, are crucial. Research into optimizing these processes, such as the Alphabutol technology for Butene-1 production, highlights the importance of innovation in chemical engineering. This not only improves the efficiency and sustainability of chemical production but also contributes to the development of new materials and chemicals (Alenezi, Manan, & Zaidel, 2019).

Propriétés

IUPAC Name |

2-bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO/c1-8(2)10(12)11(14)13-7-5-4-6-9(13)3/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZUPJNTPXMFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C(C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methyl-1-(2-methylpiperidin-1-yl)butan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-3-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-1-carboxamide](/img/structure/B2602281.png)

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)

![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2602298.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![N-(2,3-dimethylphenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2602303.png)